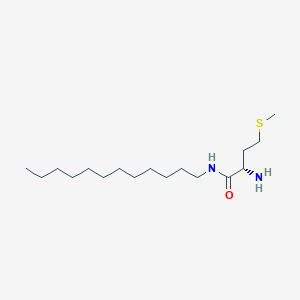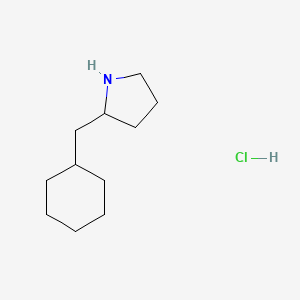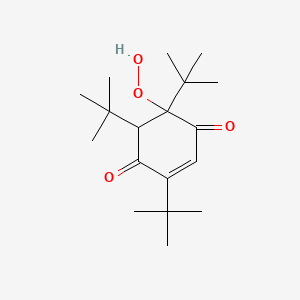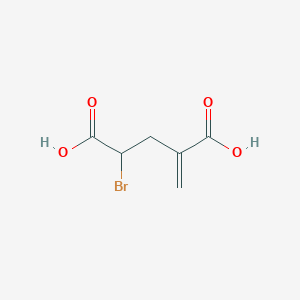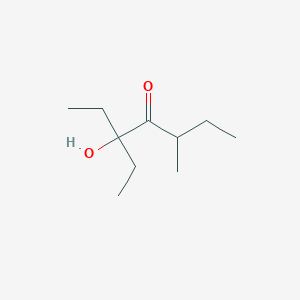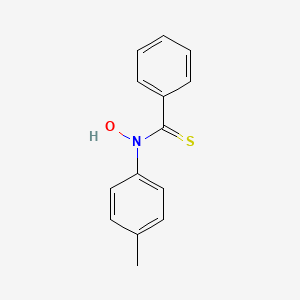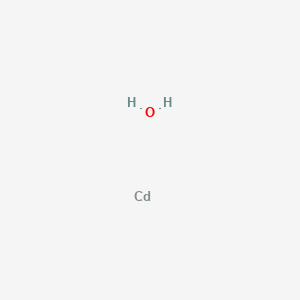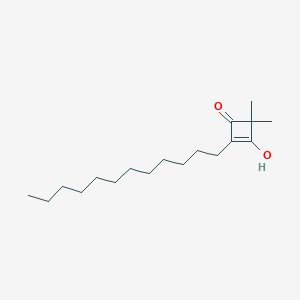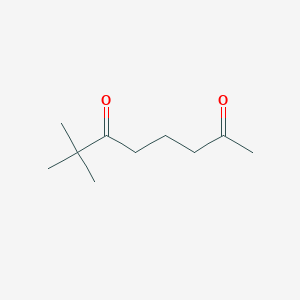
7,7-Dimethyloctane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyloctane-2,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloctane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Claisen condensation of esters, which involves the reaction of two ester molecules in the presence of a strong base to form a β-diketone. For example, the reaction of ethyl acetate with 2,2-dimethyl-1,3-propanediol can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyloctane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7,7-Dimethyloctane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves diketones like this compound.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7,7-Dimethyloctane-2,6-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: This compound is similar in structure but contains fluorine atoms, which significantly alter its chemical properties and reactivity.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a similar backbone but different substitution pattern.
Uniqueness: 7,7-Dimethyloctane-2,6-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at the 7-position provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
60676-28-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7,7-dimethyloctane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-8(11)6-5-7-9(12)10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
ALSAHDSDNQEAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


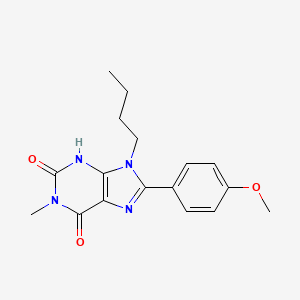

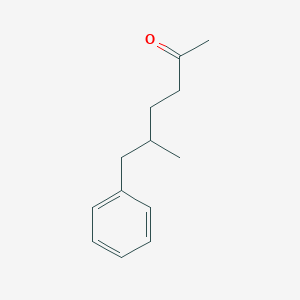
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)

